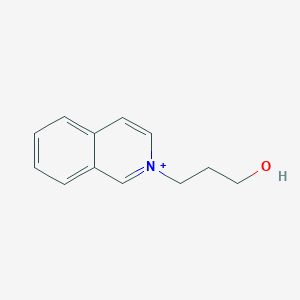![molecular formula C17H20O B14312227 Benzene, [(1-phenylbutoxy)methyl]- CAS No. 112476-31-0](/img/structure/B14312227.png)
Benzene, [(1-phenylbutoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-phenylbutoxy)methyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (1-phenylbutoxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-phenylbutoxy)methyl]- typically involves the reaction of benzyl chloride with 1-phenylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylbutanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of Benzene, [(1-phenylbutoxy)methyl]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1-phenylbutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [(1-phenylbutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-phenylbutoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [(1-methylbutoxy)methyl]-
- Benzene, [(1-ethylbutoxy)methyl]-
- Benzene, [(1-propylbutoxy)methyl]-
Uniqueness
Benzene, [(1-phenylbutoxy)methyl]- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
112476-31-0 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-phenylbutoxymethylbenzene |
InChI |
InChI=1S/C17H20O/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3 |
Clave InChI |
DLTHDUNRSUSYAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
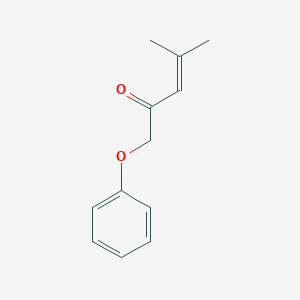

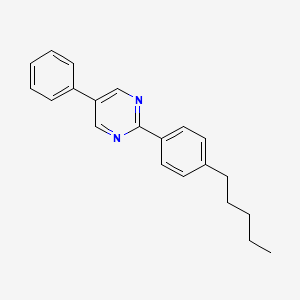
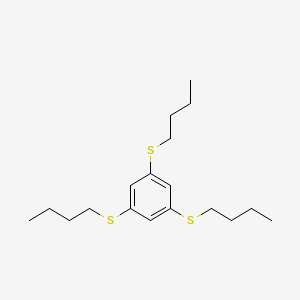
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

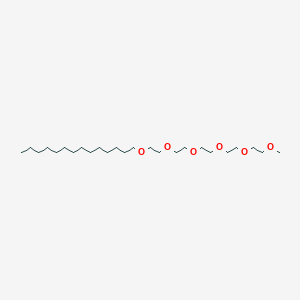
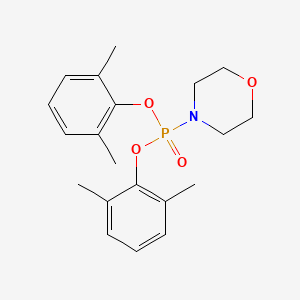
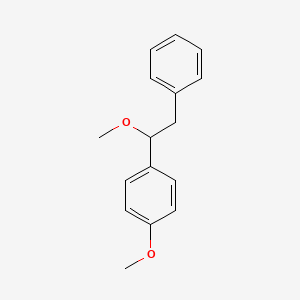
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
